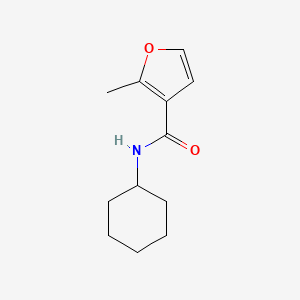![molecular formula C14H14BrNO2S B7539979 N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B7539979.png)
N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide, also known as BTA-1, is an organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA-1 is a small molecule that has been shown to modulate the activity of certain ion channels, making it a promising candidate for the treatment of various diseases. In
Mecanismo De Acción
N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide works by modulating the activity of certain ion channels, particularly TRPV1 channels. These channels are involved in a variety of physiological processes, including pain perception, inflammation, and thermoregulation. N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to block the activity of these channels, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its pain-reducing properties, N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to reduce inflammation and improve thermoregulation. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide in lab experiments is its specificity for TRPV1 channels. This allows researchers to target these channels specifically, without affecting other ion channels or physiological processes. However, one limitation of using N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide is its relatively low potency. This can make it difficult to achieve the desired effect at low concentrations, and can limit its utility in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide. One area of interest is in the treatment of neuropathic pain, where N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has shown promise in animal models. Further research is needed to determine its efficacy in humans. Another area of interest is in the treatment of inflammatory conditions, such as arthritis, where N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to reduce inflammation in animal models. Finally, there is potential for N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide to be used as a tool in neuroscience research, particularly in the study of ion channels and their role in physiological processes.
Métodos De Síntesis
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide involves a multi-step process that begins with the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-methoxyphenyl)acetamide in the presence of a base to yield N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is in the treatment of neuropathic pain. N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to modulate the activity of TRPV1 channels, which are involved in the perception of pain. By blocking these channels, N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide has been shown to reduce pain in animal models of neuropathic pain.
Propiedades
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-18-12-5-3-2-4-10(12)8-14(17)16-9-11-6-7-13(15)19-11/h2-7H,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSUXUGYLLPHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-(4-Benzylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7539903.png)
![4,5-Dichloro-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7539905.png)
![[2-[(2-Methyl-1,3-dioxoisoindol-5-yl)amino]-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate](/img/structure/B7539912.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide](/img/structure/B7539939.png)
![2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone](/img/structure/B7539940.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7539948.png)
![N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7539955.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide](/img/structure/B7539970.png)
![5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7539974.png)
![4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7539986.png)

![3-phenoxypropyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7540005.png)